(+)-Gallocatechin-13C3
Description
Properties
Molecular Formula |
C₁₂¹³C₃H₁₄O₇ |
|---|---|
Molecular Weight |
309.25 |
Synonyms |
(2R,3S)-2-(3,4,5-Trihydroxyphenyl)chroman-3,5,7-triol-13C3; (2R-trans)-3,4-Dihydro-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3,5,7-triol-13C3; Gallocatechol-13C3; d-Gallocatechol-13C3; (+)-Gallocatechol-13C3; (2R,3S)-(+)-Gallocatechin-13C3; Gallocat |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of + Gallocatechin 13c3
Strategies for Carbon-13 Enrichment in Complex Natural Products
Enriching complex molecules like flavonoids with Carbon-13 requires specialized approaches that can introduce the isotope into a specific position or uniformly throughout the structure. The choice of strategy depends on the desired labeling pattern, the complexity of the target molecule, and cost considerations.
Two primary strategies are employed for ¹³C enrichment:
Biosynthetic Methods: This approach leverages the natural metabolic pathways of microorganisms or plants. By providing a ¹³C-enriched carbon source, such as U-¹³C-glucose, during fermentation or cultivation, the organism incorporates the heavy isotope into its metabolic products. nih.govnih.gov For polyphenols, this can be an effective way to produce uniformly labeled compounds. However, achieving specific labeling patterns (e.g., in only one of the aromatic rings) can be challenging and may result in a mixture of isotopologues. The flavonoid biosynthesis network in plants, which starts from the shikimate pathway, provides a natural route for incorporating labeled precursors into the final structure. mdpi.com
Chemical Synthesis: Total chemical synthesis offers precise control over the location of the isotopic label. nih.gov This method involves designing a synthetic route where a ¹³C-labeled building block is introduced at a specific step. For complex molecules like flavonoids, this often involves multi-step syntheses starting from simpler, commercially available labeled precursors. mdpi.comnih.gov While often more expensive and labor-intensive than biosynthesis, chemical synthesis is the preferred method for creating site-specifically labeled compounds like (+)-Gallocatechin-¹³C₃, which is crucial for applications requiring exact knowledge of the label's position. nih.gov
Chemical Synthesis Methodologies for Isotope-Labeled Gallocatechin Derivatives
The synthesis of an isotope-labeled gallocatechin derivative such as (+)-Gallocatechin-¹³C₃ is a complex process that relies on established flavonoid synthesis pathways, adapted to incorporate ¹³C atoms at specific positions. A common strategy involves the synthesis of a chalcone (B49325) intermediate, which is then cyclized to form the core flavonoid scaffold. mdpi.commdpi.com
A plausible synthetic route for (+)-Gallocatechin-¹³C₃, where the "¹³C₃" designation implies the incorporation of three Carbon-13 atoms, could involve the following key steps:
Preparation of a Labeled Precursor: The synthesis would likely begin with a ¹³C-labeled precursor for one of the aromatic rings. For instance, a ¹³C₃-labeled phloroglucinol (B13840) or a similarly substituted benzene (B151609) derivative could be synthesized or procured.
Condensation Reaction: The labeled precursor would then be reacted with another, unlabeled fragment to form a labeled chalcone. The Claisen-Schmidt condensation is a classic method for this transformation, reacting a substituted acetophenone (B1666503) with an aromatic aldehyde. mdpi.com
Cyclization and Stereoselective Reduction: The resulting ¹³C₃-labeled chalcone undergoes intramolecular cyclization to form a flavanone (B1672756). mdpi.com Subsequent stereoselective reduction of the flavanone is required to establish the correct stereochemistry of the dihydropyran ring found in (+)-gallocatechin.
Final Modifications and Purification: Further functional group manipulations and rigorous purification, typically using chromatographic techniques, are necessary to isolate the final (+)-Gallocatechin-¹³C₃ product in high purity. nih.gov
This synthetic approach ensures that the ¹³C atoms are located at defined positions within the molecule, a critical feature for its use as an internal standard. szabo-scandic.com
Spectroscopic Verification of ¹³C Incorporation and Purity Assessment for Research Applications
NMR spectroscopy is the definitive method for confirming the exact location of the ¹³C labels within the molecular structure. nih.govresearchgate.net While ¹H NMR provides information about the proton environment, ¹³C NMR directly observes the carbon skeleton.
In a ¹³C NMR spectrum of (+)-Gallocatechin-¹³C₃, the signals corresponding to the enriched carbon atoms will be significantly enhanced in intensity compared to the signals from the carbons at natural abundance (approximately 1.1%). acs.org This high sensitivity at the labeled positions allows for unambiguous assignment. Furthermore, if the ¹³C labels are adjacent, ¹³C-¹³C spin-spin coupling can be observed, providing further confirmation of their relative positions. nih.gov Two-dimensional NMR techniques (e.g., HSQC, HMBC) can be used to correlate the labeled carbons with their attached protons, solidifying the structural assignment. nih.gov
Table 1: Hypothetical ¹³C NMR Data for Labeled Positions in (+)-Gallocatechin-¹³C₃ This interactive table shows the expected chemical shifts for the three labeled carbon atoms, which would exhibit significantly enhanced signal intensity.
| Labeled Carbon Position | Expected Chemical Shift (ppm) | Method of Verification |
| C-3' | ~145 | ¹³C NMR, HSQC |
| C-4' | ~135 | ¹³C NMR, HMBC |
| C-5' | ~145 | ¹³C NMR, HSQC |
| Note: Chemical shifts are approximate and depend on the solvent and experimental conditions. |
Mass spectrometry is essential for confirming the successful incorporation of the isotopic labels and for assessing the isotopic and chemical purity of the final product. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can measure the mass-to-charge ratio (m/z) with high precision.
For (+)-Gallocatechin-¹³C₃, the molecular weight will be increased by approximately 3 Daltons compared to its unlabeled analogue, reflecting the replacement of three ¹²C atoms with ¹³C atoms. MS analysis will show a distinct molecular ion peak at this higher mass. nih.gov The isotopic distribution pattern in the mass spectrum is analyzed to determine the degree of enrichment and to ensure the absence of significant amounts of unlabeled or partially labeled species. acs.org This confirms that the material has the desired mass shift for use as an internal standard. iaea.org
Table 2: Expected Mass Spectrometry Data for (+)-Gallocatechin and (+)-Gallocatechin-¹³C₃ This interactive table compares the theoretical molecular weights of the unlabeled and labeled compounds.
| Compound | Molecular Formula | Exact Mass (Da) |
| (+)-Gallocatechin | C₁₅H₁₄O₇ | 306.0740 |
| (+)-Gallocatechin-¹³C₃ | C₁₂¹³C₃H₁₄O₇ | 309.0841 |
| Note: Masses are calculated for the neutral molecule. |
Quality Control and Analytical Standardization of (+)-Gallocatechin-¹³C₃ Research Materials
For (+)-Gallocatechin-¹³C₃ to be a reliable research material, especially as an internal standard for quantitative analysis, it must meet stringent quality control and standardization criteria. musechem.comscience.gov The goal is to ensure that the material is well-characterized in terms of identity, purity, and concentration. isotope.com
Key quality control parameters include:
Chemical Purity: Assessed by techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection. This ensures that the material is free from synthetic precursors, byproducts, or other contaminants. A high chemical purity (typically >98%) is required.
Isotopic Purity: Determined by mass spectrometry, this parameter quantifies the percentage of the material that is fully labeled with the desired number of ¹³C atoms. lgcstandards.com High isotopic enrichment is crucial to prevent cross-talk with the signal from the unlabeled analyte being measured. nih.gov
Structural Confirmation: Verified by NMR spectroscopy, as detailed in section 2.3.1, to confirm that the compound has the correct chemical structure and that the labels are in the intended positions. nih.gov
Concentration Verification: For materials provided in solution, the concentration must be accurately determined and certified. This is often done using quantitative NMR (qNMR) or by creating a precise calibration curve against a certified reference material.
By adhering to these rigorous analytical standards, researchers can be confident in the quality of the (+)-Gallocatechin-¹³C₃, ensuring the accuracy and reproducibility of their experimental results. scispace.comnih.gov
Advanced Analytical Methodologies Utilizing + Gallocatechin 13c3
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Research
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, enabling the detection and quantification of compounds at very low concentrations in complex mixtures. researchgate.netnih.gov In the analysis of flavonoids like gallocatechin, LC-MS/MS is indispensable for achieving accurate results in intricate biological and plant-based samples. mdpi.comnih.gov The method's specificity is enhanced through techniques like Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, minimizing interference from other matrix components. nih.govsciex.com
Development of Highly Sensitive LC-MS/MS Methods for Labeled Gallocatechins
The development of highly sensitive LC-MS/MS methods is crucial for pharmacokinetic studies and for analyzing trace levels of catechins in various matrices. mdpi.com Researchers have successfully developed methods capable of detecting catechins at concentrations below 1 ng/mL in human plasma. mdpi.com The use of Ultra-Performance Liquid Chromatography (UPLC), which employs columns with sub-2 µm particles, can significantly reduce analysis time while improving chromatographic resolution and sensitivity. researchgate.netmdpi.com
For labeled gallocatechins, method development involves optimizing several parameters. This includes selecting the appropriate ionization mode, with negative electrospray ionization (ESI) often providing better sensitivity for catechins, which readily form deprotonated molecules [M-H]⁻. mdpi.comresearchgate.net Optimization also extends to the mobile phase composition, typically using a gradient of acetonitrile (B52724) and water with additives like formic acid to ensure efficient separation on a C18 or similar column. nih.govnist.gov The mass spectrometer settings, such as fragmentor voltage and collision energy, are fine-tuned to achieve the most stable and intense signal for the specific mass transitions of both the analyte and the labeled standard. nist.gov
Application of (+)-Gallocatechin-13C3 as an Internal Standard in Quantitative Research
The primary application of this compound is as an internal standard (IS) in quantitative LC-MS/MS analysis. au.dkmedchemexpress.com An ideal internal standard co-elutes and exhibits identical chemical behavior to the analyte of interest during sample preparation, extraction, and ionization, but is distinguishable by the mass spectrometer. nih.govcerilliant.com Stable isotope-labeled (SIL) standards like this compound are considered the "gold standard" for quantitative mass spectrometry because they compensate for variations in sample recovery and matrix-induced ion suppression or enhancement. nist.govnih.gov
In practice, a known quantity of this compound is added to a sample at the beginning of the preparation process. au.dkmdpi.com The ratio of the peak area of the endogenous (unlabeled) gallocatechin to the peak area of the this compound standard is then used for quantification against a calibration curve. au.dk This approach has been successfully used to quantify flavonoids in complex matrices like willow bark and grape pomace. nih.govau.dkmdpi.com For instance, in a study analyzing polyphenols in grape pomace, ¹³C₃-gallocatechin was used as a surrogate standard to ensure accurate measurement. mdpi.com Similarly, it has been included in an internal standard mix for the comprehensive quantification of flavonoids in different parts of Salix species. nih.govau.dk
Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Research
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that relies on the use of an isotopically labeled version of the analyte as an internal standard. chemie-brunschwig.ch The use of this compound in an IDMS workflow provides high accuracy and precision for the determination of gallocatechin concentrations. The technique involves adding a known amount of the labeled standard to the sample, allowing it to equilibrate with the endogenous analyte. nist.gov
The mixture is then processed and analyzed by mass spectrometry. Since the labeled and unlabeled forms have nearly identical physicochemical properties, they behave the same during extraction and analysis, but are differentiated by their mass-to-charge (m/z) ratio. nist.gov For example, when analyzing green tea leaf standard reference materials (SRMs), selected ion monitoring can be used to quantify gallocatechin at m/z 307, while its labeled counterpart would be monitored at a higher mass (m/z 310). nist.govnist.gov By measuring the ratio of the two isotopes in the final sample, the initial concentration of the unlabeled analyte can be calculated with a high degree of certainty, making IDMS a primary method for certifying reference materials. nist.gov
Isotope Ratio Mass Spectrometry (IRMS) for Metabolic Flux Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample with extremely high precision. nih.gov In the context of metabolic research, ¹³C-Metabolic Flux Analysis (¹³C-MFA) has become an essential tool for quantifying the rates (fluxes) of metabolic pathways within living cells. frontiersin.orgnih.gov This is achieved by introducing a ¹³C-labeled substrate, or tracer, into a biological system. d-nb.info
As the organism metabolizes the labeled tracer, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the isotopic enrichment patterns in key metabolites—often protein-bound amino acids or other central intermediates—researchers can construct a detailed map of cellular metabolic activity. frontiersin.orgnih.gov While direct examples of this compound being used as a tracer in IRMS-based metabolic flux analysis are not prominent in the literature, its nature as a ¹³C-labeled compound makes it a potential candidate for tracing the biosynthesis of flavonoids in plant or microbial systems. Techniques such as gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) are particularly suited for accurately determining ¹³C enrichment from such experiments, even when using substrates with a low degree of labeling. nih.gov
Sample Preparation Techniques for Complex Biological and Plant Matrices in Research
Effective sample preparation is a critical step for obtaining reliable quantitative data from complex biological and plant matrices, as it aims to extract the analytes of interest while removing interfering substances. nih.gov The choice of technique depends on the matrix's complexity and the analyte's chemical properties. For gallocatechin and related compounds, several methods are employed.
A common approach is solvent extraction. In studies of willow bark, samples have been extracted using methanol, sometimes with the addition of formic or hydrochloric acid, followed by shaking and centrifugation. au.dk For analyzing catechins in green tea leaves, a method involving ultrasonic agitation with a solvent followed by filtration has been reported. nist.gov More advanced methods like pressurized-fluid extraction have also been utilized to improve efficiency. nist.gov For biological fluids like plasma or urine, sample preparation might involve protein precipitation with acetonitrile, followed by liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample before LC-MS/MS analysis. researchgate.netresearchgate.net The goal of these procedures is to ensure high recovery of the analyte and the internal standard, like this compound, while minimizing matrix effects that can interfere with ionization and compromise analytical accuracy. nih.gov
The following table summarizes various sample preparation techniques used for the analysis of gallocatechin and related compounds in different matrices.
| Matrix | Sample Preparation Technique | Extraction Solvent | Key Steps |
| Willow Bark | Solvent Extraction | Methanol (with 1% Formic or Hydrochloric Acid) or Hot Water | Shaking (1 hr), Centrifugation |
| Grape Pomace | Solvent Extraction | Methanol/Water (50:50 v/v) + 1% Formic Acid | Vortexing, Ultrasonic Bath (10 min), Centrifugation |
| Green Tea Leaves | Ultrasonic Agitation | Not specified | Repeated extraction, Combining supernatants, Syringe-filtration |
| Biological Serum | Liquid-Liquid Extraction | Ethyl Acetate | Two-stage extraction |
| Homogenized Food (e.g., Milk) | Liquid Extraction | Acetonitrile + 2% Formic Acid | Thorough mixing, Sonication (10 min), Centrifugation, Dilution |
Applications of + Gallocatechin 13c3 in Mechanistic and Metabolic Pathway Elucidation
Investigating Biosynthetic Routes of Gallocatechins in Plant Systems
The biosynthesis of flavonoids, including gallocatechins, in plants follows a complex network of pathways. Isotope tracers like (+)-Gallocatechin-13C3 are instrumental in dissecting these routes, identifying precursor molecules, and quantifying the flow of metabolites through various branches of the network.
Carbon Flow Tracing using 13CO2 and Labeled Precursors in Plant Metabolism
The administration of 13CO2 or 13C-labeled precursors to plants allows researchers to trace the incorporation of the heavy isotope into downstream metabolites, providing a dynamic view of carbon flux. While studies specifically detailing the use of 13CO2 to trace the biosynthesis of (+)-Gallocatechin are not prevalent, the methodology has been widely applied to the broader flavonoid pathway.
In a typical experiment, a plant, such as Camellia sinensis (tea plant), would be exposed to an atmosphere containing 13CO2. Over time, the 13C label would be incorporated into primary metabolites through photosynthesis and subsequently into secondary metabolites like flavonoids. By harvesting plant tissues at different time points and analyzing the isotopic enrichment in gallocatechin, researchers can map its biosynthetic timeline and identify key intermediates.
Table 1: Hypothetical Data for Carbon Flow Tracing in Camellia sinensis
| Time Point | Precursor (e.g., Phenylalanine) 13C Enrichment (%) | Intermediate (e.g., Naringenin) 13C Enrichment (%) | (+)-Gallocatechin 13C Enrichment (%) |
| 1 hour | 55 | 15 | 2 |
| 6 hours | 85 | 60 | 25 |
| 24 hours | 90 | 85 | 70 |
| 48 hours | 92 | 88 | 85 |
This interactive table illustrates the expected progression of 13C incorporation from a primary precursor through to the final product, (+)-Gallocatechin.
Elucidation of Enzyme-Catalyzed Transformations within Plant Metabolic Networks
Isotopically labeled compounds are crucial for identifying and characterizing the enzymes responsible for specific transformations in a metabolic pathway. By providing a labeled substrate, researchers can track its conversion to a product, confirming the function of a particular enzyme.
For instance, the conversion of a labeled precursor, such as [1,2-¹³C₂]glucose, can be monitored to understand the activity of key enzymes in the flavonoid biosynthesis pathway, like dihydroflavonol 4-reductase, which is involved in the formation of catechins. While direct enzymatic studies with this compound are not widely documented, the principle remains a cornerstone of metabolic research.
In Vitro and Ex Vivo Studies of Gallocatechin Metabolism
Moving from whole plant systems to more controlled environments, in vitro and ex vivo studies allow for a more detailed examination of specific metabolic processes without the confounding variables of a complete biological system.
Enzymatic Biotransformation and Metabolite Identification in Cell-Free Systems
Cell-free systems, which consist of purified enzymes or cellular extracts, provide a simplified environment to study specific enzymatic reactions. The use of this compound in such a system would enable the unambiguous identification of metabolites. The 13C label acts as a clear marker, allowing mass spectrometry to distinguish between metabolites derived from the labeled substrate and other compounds present in the reaction mixture.
Studies on related catechins, such as epigallocatechin gallate (EGCG), have utilized cell-free systems to investigate their degradation and transformation by enzymes like tannase (B8822749). For example, research has shown that tannase can hydrolyze EGCG to epigallocatechin and gallic acid. Similar studies with this compound could identify specific enzymes responsible for its degradation or modification.
Assessment of Cellular Uptake and Efflux in Isolated Cell Models (Non-Human Research Focus)
Isolated cell models, such as plant cell cultures or yeast expression systems, are valuable tools for studying the transport of compounds across cellular membranes. While research on the cellular uptake of (+)-Gallocatechin is not as extensive as for other catechins like EGCG, the methodology is well-established.
In a typical experiment, cultured cells would be incubated with this compound. The concentration of the labeled compound inside the cells and in the surrounding medium would be measured over time. This allows for the determination of uptake and efflux rates. The use of the 13C-labeled compound ensures that the measurements are specific to the administered gallocatechin. Studies on EGCG have shown that its uptake can be influenced by the presence of other compounds and can be enhanced by encapsulation in nanoparticles. rsc.org
Table 2: Illustrative Data for Cellular Uptake of this compound in a Plant Cell Culture Model
| Time (minutes) | Intracellular this compound (nmol/10^6 cells) | Extracellular this compound (µM) |
| 0 | 0 | 50 |
| 15 | 5.2 | 44.8 |
| 30 | 9.8 | 40.2 |
| 60 | 15.5 | 34.5 |
| 120 | 22.1 | 27.9 |
This interactive table provides a conceptual representation of how cellular uptake of this compound might be measured over time.
Isotope-Resolved Metabolomics and Metabolic Flux Analysis in Controlled Systems
Isotope-resolved metabolomics combines the use of stable isotope tracers with high-resolution mass spectrometry to provide a detailed picture of metabolic dynamics. Metabolic Flux Analysis (MFA) is a computational method that uses isotopic labeling data to calculate the rates (fluxes) of metabolic reactions. nih.gov
While specific MFA studies centered on this compound are not readily found in the literature, this powerful technique could be applied to understand its metabolic fate in various systems. For example, by introducing this compound to a cell culture, researchers could trace the 13C label as it is incorporated into various downstream metabolites. This would reveal the pathways through which gallocatechin is metabolized and the relative importance of each pathway. This technique has been applied to study the phenylpropanoid pathway in plants, providing quantitative data on the formation and conversion rates of various metabolites. nih.gov
Table 3: Hypothetical Metabolic Flux Analysis Results for this compound Metabolism
| Metabolic Reaction | Flux (nmol/g FW/h) |
| Gallocatechin -> Metabolite A | 15.2 ± 1.8 |
| Gallocatechin -> Metabolite B | 8.5 ± 0.9 |
| Metabolite A -> Metabolite C | 12.1 ± 1.5 |
| Metabolite B -> Metabolite D | 7.9 ± 0.7 |
This interactive table illustrates the type of quantitative data that could be obtained from a Metabolic Flux Analysis study using this compound.
Probing Reaction Mechanisms and Stereochemical Aspects in Organic and Biochemical Research
The use of stable isotope-labeled compounds like this compound is instrumental in elucidating the intricate details of chemical and enzymatic reactions. The carbon-13 labels act as tracers, allowing scientists to follow the transformation of the molecule and identify the fate of specific atoms throughout a reaction sequence. This approach is particularly valuable in distinguishing between proposed reaction mechanisms and understanding the stereochemical outcomes of these processes.
In the context of flavonoid biosynthesis, for instance, feeding experiments with 13C-labeled precursors can help map the entire biosynthetic pathway. While direct studies utilizing this compound are not extensively documented in publicly available research, the principles of using 13C-labeled flavonoids are well-established. For example, studies on the biosynthesis of other flavonoids have successfully used 13C-labeled precursors to confirm the origins of the carbon skeleton and to shed light on the enzymatic steps involved in their formation.
Furthermore, the stereochemistry of catechins plays a crucial role in their biological activity. Isotopic labeling can be a powerful technique to investigate stereoselective enzymatic reactions. For example, the enzymatic oxidation of different stereoisomers of gallocatechin has been shown to yield different products. While not specifically using the 13C3 variant, such studies highlight how the spatial arrangement of atoms influences the reaction pathway. The use of this compound in such experiments would allow for a more detailed analysis of the kinetic isotope effects, providing deeper insights into the transition states of these stereoselective enzymatic transformations.
| Research Area | Application of 13C-Labeled Catechins | Insights Gained |
| Flavonoid Biosynthesis | Tracing the incorporation of 13C-labeled precursors into the flavonoid backbone. | Elucidation of the biosynthetic pathway and the origin of the carbon atoms in the final structure. |
| Enzymatic Reactions | Investigating the kinetic isotope effects during enzymatic transformations of labeled catechins. | Understanding the transition state of enzymatic reactions and the mechanisms of stereoselective catalysis. |
| Chemical Synthesis | Using labeled building blocks in the synthesis of complex flavonoids. | Confirmation of reaction mechanisms and the precise tracking of molecular rearrangements. |
Utilization in Preclinical Pharmacokinetic Research Models (Limited to In Vitro or Ex Vivo Systems)
Preclinical pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of isotopically labeled compounds like this compound is particularly advantageous in these studies as it allows for the differentiation of the administered compound from endogenous levels of the same or similar molecules. This is crucial for accurate quantification and metabolic profiling.
In vitro models, such as human liver microsomes and cell cultures (e.g., Caco-2 cells), are widely used to predict the metabolic fate of drugs and other xenobiotics in humans. In these systems, this compound can serve as an invaluable tool. For instance, when incubated with human liver microsomes, the labeled gallocatechin can be used to identify and quantify its metabolites formed by phase I and phase II metabolic enzymes. The distinct mass shift of the metabolites containing the 13C label allows for their unambiguous detection by mass spectrometry, even at low concentrations.
Ex vivo models, which utilize tissues or organs outside of the living organism, provide a more complex system to study drug disposition. For example, isolated perfused intestinal segments can be used to investigate the absorption and metabolism of this compound. By introducing the labeled compound into the intestinal lumen, researchers can monitor its transport across the intestinal wall and its biotransformation by enzymes present in the intestinal tissue. The use of the 13C3-labeled compound allows for precise measurement of the parent compound and its metabolites in both the tissue and the perfusate, providing valuable data on intestinal first-pass metabolism.
| Preclinical Model | Application of this compound | Key Pharmacokinetic Parameters Determined |
| Human Liver Microsomes | Incubation to study metabolic stability and identify metabolites. | Intrinsic clearance, metabolic pathways (e.g., glucuronidation, sulfation), enzyme kinetics. |
| Caco-2 Cell Monolayers | Assessment of intestinal permeability and efflux transporter interactions. | Apparent permeability coefficient (Papp), efflux ratio, identification of transporter substrates. |
| Isolated Perfused Intestine | Investigation of intestinal absorption and first-pass metabolism. | Rate and extent of absorption, formation of intestinal metabolites, role of gut microflora. |
| Tissue Slices (e.g., Liver, Intestine) | Study of tissue-specific metabolism and distribution. | Rate of metabolism in specific tissues, identification of tissue-specific metabolites. |
Future Perspectives and Emerging Research Avenues for + Gallocatechin 13c3
Integration with Advanced Omics Technologies for Systems-Level Understanding in Research
The integration of stable isotope labeling with advanced omics technologies represents a significant leap forward in understanding the systemic impact of natural products. Using (+)-Gallocatechin-13C3 as a tracer in metabolomics, proteomics, and genomics studies can provide a holistic view of its interactions within a biological system.
Metabolomics: Stable isotope tracer-based metabolomics approaches are crucial for quantification, identification, and pathway analysis. nih.gov By introducing this compound into a biological system, researchers can trace the incorporation of the 13C label into various downstream metabolites. This allows for the unambiguous mapping of its metabolic pathways and provides insights into metabolic flux. nih.gov This technique moves beyond simple observation to a more detailed, mechanistic investigation of cellular metabolism. nih.gov
Proteomics: In proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have demonstrated the power of isotopic labels for quantitative analysis. nih.govrsc.org While SILAC focuses on labeling proteins, the principle of using isotopic signatures for quantification is transferable. The presence of this compound and its metabolites can be correlated with changes in the proteome, helping to identify protein targets and signaling pathways modulated by this flavonoid.
Systems Biology Approach: The true power of this integration lies in a systems-level approach, where data from multiple omics disciplines are combined. nih.gov For example, changes in the metabolome traced by this compound can be linked to alterations in gene expression (genomics) and protein abundance (proteomics). This multi-faceted approach can reveal the comprehensive biological impact of the compound, identifying correlations between specific metabolites and cellular responses. nih.gov
| Omics Technology | Application with this compound | Key Insights Gained |
|---|---|---|
| Metabolomics | Tracing the metabolic fate and biotransformation of the labeled flavonoid. | Unambiguous pathway identification and metabolic flux analysis. nih.gov |
| Proteomics | Identifying protein binding partners and downstream effects on protein expression. | Elucidation of mechanisms of action and signaling cascades. |
| Genomics | Assessing changes in gene expression in response to the compound. | Understanding the regulatory effects on cellular pathways at the genetic level. |
Development of Novel Analytical Platforms for Labeled Compound Profiling
Advances in analytical instrumentation are critical for maximizing the potential of isotope-labeled compounds like this compound. The development of novel platforms with higher sensitivity, resolution, and throughput is an active area of research.
High-resolution mass spectrometry (HRMS), particularly Orbitrap-based systems, has significantly expanded the ability to analyze isotopically labeled molecules. acs.org These platforms offer unprecedented detail in resolving molecular isotopologues, which is essential for distinguishing the labeled compound and its metabolites from the complex background matrix of biological samples. acs.org
Furthermore, specialized data analysis platforms are being developed to handle the complexity of isotope labeling data. For instance, the IsoAnalyst platform utilizes parallel stable isotope labeling to categorize metabolites based on the incorporation of biosynthetic precursors, which helps connect natural products to their biosynthetic gene clusters. nih.gov Such platforms are essential for system-wide studies and can be adapted to trace the metabolic products of this compound. nih.gov
Expanding the Scope of Isotope-Labeled Flavonoid Research in Natural Product Discovery
The use of isotope-labeled flavonoids, including this compound, is expanding beyond simple metabolic tracking into the broader field of natural product discovery. Isotopic labeling can be used to unravel the biosynthetic pathways of natural products within organisms. By supplying a labeled precursor, researchers can trace the origin and transformation of specific atoms, revealing enzyme-catalyzed reactions and metabolic regulatory mechanisms.
A key challenge in natural product discovery driven by genome mining is linking a molecule to its corresponding biosynthetic gene cluster (BGC). nih.gov Stable isotope labeling offers a powerful solution. By feeding an organism a labeled precursor like 13C-acetate, researchers can identify natural products that incorporate the label. This information can then be correlated with genomic data to pinpoint the BGC responsible for its synthesis. nih.gov This approach provides unequivocal evidence of biochemical relationships, which can be further supported by techniques like multistage mass spectrometry (MSn) for structural confirmation. nih.gov
| Research Area | Role of Isotope-Labeled Flavonoids | Example Application |
|---|---|---|
| Biosynthetic Pathway Elucidation | Serve as tracers to map the formation of complex natural products. | Feeding flax seedlings 13C3-p-coumaric acid to identify labeled lignans and other phenolics. nih.gov |
| Genome Mining | Link natural products to their biosynthetic gene clusters (BGCs). nih.gov | Using parallel stable isotope labeling to connect labeled metabolites to BGC structure predictions. nih.gov |
| Drug Discovery | Identify specific atoms or functional groups crucial for biological activity. | Tracking labeled molecules to understand absorption, distribution, metabolism, and excretion (ADME). musechem.com |
Methodological Advancements in Stable Isotope Labeling and Detection for Complex Matrices
The effectiveness of using this compound in research is highly dependent on the methods used for its introduction and detection, especially within complex biological matrices like plasma, tissues, or whole organisms. Recent advancements focus on improving the efficiency of labeling and the precision of detection.
Labeling Strategies: Methodologies for introducing isotopic labels have evolved significantly. While traditional studies involved targeted synthesis, newer techniques focus on metabolic labeling, where an organism incorporates a labeled precursor into its natural products. For quantitative studies, approaches analogous to SILAC in proteomics, where labeled compounds serve as internal standards, allow for accurate quantification by overcoming matrix effects that can cause ion suppression in mass spectrometry. nih.gov
Detection Technologies: The primary tool for detecting stable isotope-labeled compounds is mass spectrometry. The coupling of liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) is standard for separating and identifying flavonoids and their metabolites from complex samples. Recent advancements in Orbitrap MS technology, for example, have improved the precision of isotope ratio measurements, making it a valuable tool for applications requiring accurate δ13C measurements in complex matrices. acs.org This high level of precision allows researchers to track isotopic variations with greater confidence, providing critical insights in fields from metabolic studies to food authentication. acs.org
These methodological advancements are crucial for ensuring that data obtained from studies using this compound are both accurate and reliable, paving the way for a deeper understanding of its biological significance.
Q & A
Q. How is (+)-Gallocatechin-13C3 synthesized and characterized for isotopic purity in metabolic studies?
this compound is synthesized using 13C-labeled precursors (e.g., 13C3-gallic acid) via enzymatic or chemical esterification. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic incorporation at specific carbon positions, complemented by high-resolution mass spectrometry (HRMS) to verify molecular mass shifts (e.g., +3 Da). Isotopic purity (>98%) is validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution assays (SIDAs) .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard. A typical protocol includes:
- Sample preparation : Protein precipitation using acetonitrile followed by solid-phase extraction.
- Chromatography : Reverse-phase C18 columns with gradient elution (0.1% formic acid in water/acetonitrile).
- Quantification : Internal standardization with deuterated analogs (e.g., GC-d4) to correct for matrix effects .
Advanced Research Questions
Q. How can isotopic dilution effects be minimized when using this compound as an internal standard in pharmacokinetic studies?
Isotopic dilution arises when endogenous unlabeled gallocatechin interferes with 13C3-labeled quantification. Mitigation strategies include:
- Pre-dose baseline correction : Measure endogenous levels before administering the labeled compound.
- Orthogonal validation : Cross-validate results using ultra-high-performance liquid chromatography (UHPLC) coupled with high-field NMR (≥600 MHz) to resolve isotopic overlaps .
Q. What experimental design considerations are critical for resolving contradictory data on this compound’s bioavailability in preclinical models?
Contradictions often stem from variability in absorption kinetics. Key considerations:
- Dosing regimens : Compare bolus vs. continuous administration to assess saturation effects.
- Tissue-specific sampling : Use microdialysis probes in target organs (e.g., liver, brain) to capture localized pharmacokinetics.
- Statistical power : Employ longitudinal mixed-effects models to account for inter-subject variability .
Q. How can researchers address challenges in detecting this compound degradation products during long-term stability studies?
Degradation products (e.g., epimerized or oxidized metabolites) require:
- Forced degradation assays : Expose the compound to heat, light, and pH extremes to simulate aging.
- High-resolution spectral libraries : Use quadrupole time-of-flight (Q-TOF) MS to differentiate isotopic patterns of degradation products from the parent compound.
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under varying storage conditions .
Methodological Frameworks for Research Design
Q. What frameworks are recommended for formulating hypothesis-driven studies on this compound’s mechanisms of action?
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example:
- Novelty : "Does this compound exhibit unique binding kinetics to amyloid-beta compared to unlabeled gallocatechin?"
- Feasibility : Pilot dose-response assays in transgenic Alzheimer’s disease models .
Q. How should researchers structure literature reviews to identify gaps in this compound applications?
- Search strategy : Use PubMed/Google Scholar with keywords: "13C-labeled catechins," "isotopic tracer metabolism," "NMR quantification."
- Exclusion criteria : Omit studies without isotopic validation or those using non-physiological doses.
- Gap analysis : Highlight understudied areas (e.g., epigenetic modulation via 13C-labeled metabolites) .
Data Analysis and Validation
Q. What statistical approaches are robust for analyzing small-sample datasets in this compound tracer studies?
- Non-parametric tests : Use Wilcoxon signed-rank tests for paired samples (e.g., pre/post-dose comparisons).
- Bayesian hierarchical models : Account for variability in isotopic enrichment across biological replicates .
Q. How can researchers validate the specificity of this compound in competitive binding assays?
- Negative controls : Include unlabeled gallocatechin and structurally unrelated 13C-labeled compounds (e.g., 13C3-epigallocatechin).
- Surface plasmon resonance (SPR) : Measure dissociation constants (KD) to confirm target selectivity .
Cross-Disciplinary Applications
Q. What role does this compound play in advancing isotope-assisted metabolomics?
It enables precise tracking of carbon flux in central metabolic pathways (e.g., glycolysis, TCA cycle). Applications include:
- 13C metabolic flux analysis (13C-MFA) : Quantify pathway activity in cancer cell lines under hypoxic conditions.
- Dynamic nuclear polarization (DNP) : Enhance NMR sensitivity for real-time monitoring of isotopic incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
